Cas no 922149-05-1 ((-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine)

(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine structure
922149-05-1 structure
Nome del prodotto:(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine
Numero CAS:922149-05-1
MF:C36H40N2O9
MW:644.710810661316
CID:2073047
PubChem ID:16099515

(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine
    • isoedulirin A
    • (+)-Isoedulirin A
    • 922149-05-1
    • CHEMBL503914
    • N-[1-[(1R,12R,13S,14R,15S)-1,15-dihydroxy-3-methoxy-12-(4-methoxyphenyl)-14-phenyl-5,7,11-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-triene-13-carbonyl]pyrrolidin-2-yl]-3-methylbutanamide
    • N-(1-((1R,12R,13S,14R,15S)-1,15-dihydroxy-3-methoxy-12-(4-methoxyphenyl)-14-phenyl-5,7,11-trioxatetracyclo(10.2.1.02,10.04,8)pentadeca-2,4(8),9-triene-13-carbonyl)pyrrolidin-2-yl)-3-methylbutanamide
    • Inchi: InChI=1S/C36H40N2O9/c1-20(2)17-27(39)37-26-11-8-16-38(26)33(40)30-28(21-9-6-5-7-10-21)35(42)29-24(18-25-31(32(29)44-4)46-19-45-25)47-36(30,34(35)41)22-12-14-23(43-3)15-13-22/h5-7,9-10,12-15,18,20,26,28,30,34,41-42H,8,11,16-17,19H2,1-4H3,(H,37,39)
    • Chiave InChI: OGUVNAOFGVQDDN-UHFFFAOYSA-N
    • Sorrisi: [H]OC(=NC1([H])N(C(=O)C2([H])C3(OC=4C(=C(OC([H])([H])[H])C=5OC([H])([H])OC5C4[H])C(O[H])(C3([H])O[H])C2([H])C=6C([H])=C([H])C([H])=C([H])C6[H])C=7C([H])=C([H])C(OC([H])([H])[H])=C([H])C7[H])C([H])([H])C([H])([H])C1([H])[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 644.27338086Da
  • Massa monoisotopica: 644.27338086Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 8
  • Complessità: 1140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.073
  • Superficie polare topologica: 136Ų

(-)-1-[(2R,3S,4R,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-2-(4-methoxyphenyl)-6-methoxy-7,8-methylenedioxy-4-phenyl-2,5-methano-1-benzoxepin-3-carbonyl]-2-(3-methylbutanoylamino)pyrrolidine Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd